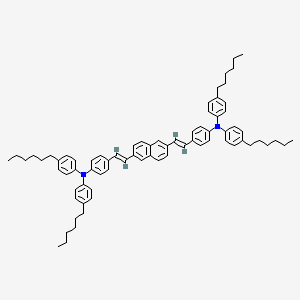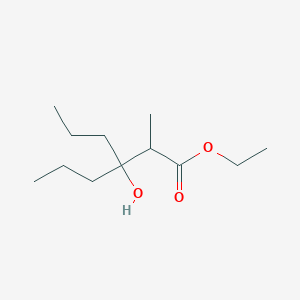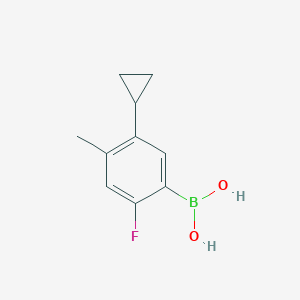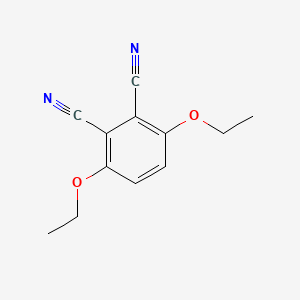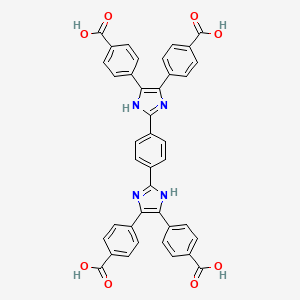
4,4',4'',4'''-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid is a complex organic compound with the molecular formula C40H26N4O8 and a molecular weight of 690.67 g/mol . This compound is characterized by its unique structure, which includes multiple imidazole and benzoic acid groups. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and materials science.
Métodos De Preparación
The synthesis of 4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid involves multiple steps, typically starting with the preparation of the imidazole and benzoic acid precursors. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The final product is obtained through a series of condensation and cyclization reactions .
- Preparation of the imidazole precursor.
- Condensation with benzoic acid derivatives.
- Purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced imidazole or benzoic acid groups.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of metal-organic frameworks (MOFs) and other complex organic structures.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic formulations.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid involves its interaction with various molecular targets. The imidazole rings can coordinate with metal ions, forming stable complexes that are useful in catalysis and materials science. The benzoic acid groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems .
Comparación Con Compuestos Similares
Similar compounds to 4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid include:
4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid: This compound is unique due to its multiple imidazole and benzoic acid groups, which provide a high degree of functionality and versatility.
4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid: Similar in structure but may have different substituents or functional groups, leading to variations in reactivity and applications
Propiedades
Fórmula molecular |
C40H26N4O8 |
|---|---|
Peso molecular |
690.7 g/mol |
Nombre IUPAC |
4-[2-[4-[4,5-bis(4-carboxyphenyl)-1H-imidazol-2-yl]phenyl]-4-(4-carboxyphenyl)-1H-imidazol-5-yl]benzoic acid |
InChI |
InChI=1S/C40H26N4O8/c45-37(46)27-13-1-21(2-14-27)31-32(22-3-15-28(16-4-22)38(47)48)42-35(41-31)25-9-11-26(12-10-25)36-43-33(23-5-17-29(18-6-23)39(49)50)34(44-36)24-7-19-30(20-8-24)40(51)52/h1-20H,(H,41,42)(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52) |
Clave InChI |
QWQIHSJDAZWJOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=NC(=C(N5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B14078938.png)
![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078941.png)
![(2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14078949.png)
![tert-butyl (R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14078958.png)
![4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone](/img/structure/B14078965.png)
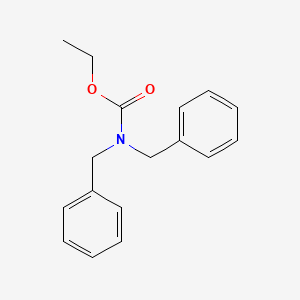
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078980.png)
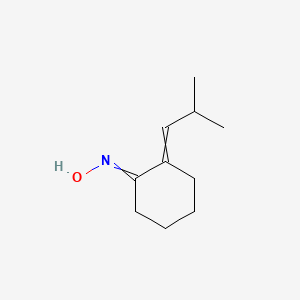
![1-[4-(Methanesulfonyl)phenyl]-2-[1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B14078983.png)

